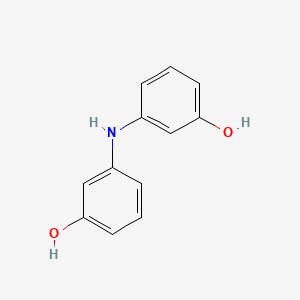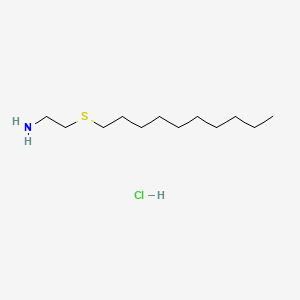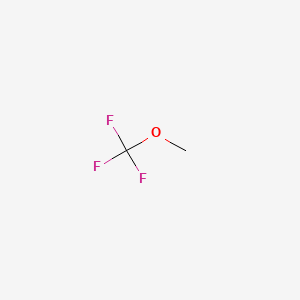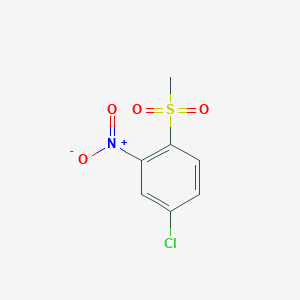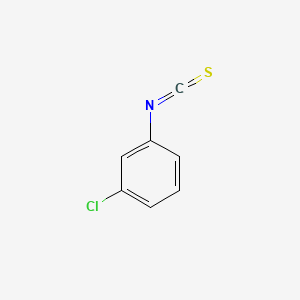![molecular formula C9H8Cl2O4S B1345816 [(3,4-Dichlorobenzyl)sulfonyl]acetic acid CAS No. 300700-03-2](/img/structure/B1345816.png)
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is an organic compound with the molecular formula C₉H₈Cl₂O₄S It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, a sulfonyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and sodium sulfite.
Formation of Sulfonyl Intermediate: The 3,4-dichlorobenzyl chloride reacts with sodium sulfite to form the corresponding sulfonyl chloride intermediate.
Acetylation: The sulfonyl chloride intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and acetic acid groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrated, halogenated, and sulfonated derivatives of the benzyl group.
Nucleophilic Substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and acetic acid groups.
科学的研究の応用
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
作用機序
The mechanism of action of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyl group, with its chlorine substituents, can participate in various chemical interactions, influencing the compound’s biological activity. The acetic acid moiety can also contribute to the compound’s reactivity and solubility.
類似化合物との比較
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid can be compared with similar compounds such as:
[(2,4-Dichlorobenzyl)sulfonyl]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
[(3,4-Difluorobenzyl)sulfonyl]acetic acid: Similar structure but with fluorine atoms instead of chlorine.
[(3,4-Dichlorobenzyl)sulfonyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGKCRDFKGLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
